molecular formula C12H16N6O2 B11179433 ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-methyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate

ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-methyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11179433
M. Wt: 276.29 g/mol
InChI Key: LOWOHCXMUBPVBU-VOTSOKGWSA-N
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Description

ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE is a complex organic compound belonging to the class of triazolotriazine derivatives This compound is characterized by its unique structure, which includes a triazolotriazine core substituted with various functional groups

Preparation Methods

The synthesis of ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of appropriate triazine derivatives with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as zinc chloride and solvents like ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE can be compared with other triazolotriazine derivatives, such as:

Properties

Molecular Formula

C12H16N6O2

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C12H16N6O2/c1-5-20-11(19)10-9(6-7-17(3)4)18-12(15-14-10)13-8(2)16-18/h6-7H,5H2,1-4H3/b7-6+

InChI Key

LOWOHCXMUBPVBU-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C)N=N1)/C=C/N(C)C

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C)N=N1)C=CN(C)C

Origin of Product

United States

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